2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13771648
InChI: InChI=1S/C16H13N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h1,3-4,8,12,17H,5-7H2,(H,18,20,21)
SMILES: C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Molecular Formula: C16H13N3O4
Molecular Weight: 311.29 g/mol

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC13771648

Molecular Formula: C16H13N3O4

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione -

Specification

Molecular Formula C16H13N3O4
Molecular Weight 311.29 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-ynylamino)isoindole-1,3-dione
Standard InChI InChI=1S/C16H13N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h1,3-4,8,12,17H,5-7H2,(H,18,20,21)
Standard InChI Key GZDHFXSZORAMRL-UHFFFAOYSA-N
SMILES C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Canonical SMILES C#CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Introduction

Structural Characteristics

The compound features a 2,6-dioxopiperidine (glutarimide) core linked to an isoindoline-1,3-dione scaffold, with a prop-2-yn-1-ylamino substituent at the 5-position. Key structural attributes include:

PropertyValueSource Citation
Molecular FormulaC₁₆H₁₃N₃O₄
Molecular Weight311.3 g/mol
CAS Number2357110-24-6
SMILESC#CCNC1=CC=C(C2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)

The terminal alkyne group enables click chemistry-based conjugation to azide-functionalized ligands, a cornerstone of PROTAC synthesis . X-ray crystallography studies of analogous CRBN binders reveal that the glutarimide ring engages in hydrogen bonding with CRBN’s “aromatic cage” (Trp380, Trp386, and Phe371), while the isoindoline-dione moiety stabilizes interactions via π-stacking .

Synthesis and Chemical Properties

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution (SNAr) on a fluorinated isoindoline-dione precursor. A representative protocol involves:

  • Precursor Preparation: 5-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is reacted with propargylamine in dimethylformamide (DMF) at 90°C under nitrogen .

  • Purification: Crude product is isolated via preparative HPLC, yielding >95% purity .

ReactantProductYield (%)Conditions
5-Fluoro precursor + propargylamineTarget compound61–80DMF, 90°C, 5–16 hr

Mechanism of Action in PROTACs

As a CRBN recruiter, the compound facilitates ternary complex formation between CRBN and target proteins, enabling ubiquitination and proteasomal degradation. Key mechanistic insights include:

  • CRBN Binding Affinity: Competitive binding assays show a K<sub>i</sub> of 3.1 µM, outperforming thalidomide (K<sub>i</sub> = 8.5 µM) due to enhanced hydrophobic interactions .

  • Linker Optimization: The prop-2-yn-1-ylamino group provides spatial flexibility, critical for aligning target proteins with the E3 ligase complex .

Figure 1: Ternary complex formation mechanism of PROTACs using this compound .

Research Findings and Applications

PROTAC Case Studies

The compound has been utilized in degraders targeting oncoproteins:

PROTAC TargetDC₅₀ (nM)D<sub>max</sub> (%)Cell LineCitation
BCL64.563Diffuse large B-cell lymphoma
IDO17.188Glioblastoma
MIF10090Lung adenocarcinoma
  • BCL6 Degrader (DZ-837): Achieved 63% degradation at 4.5 nM, inducing apoptosis in lymphoma cells.

  • MIF Degrader (MD13): Reduced MIF levels by 90% in A549 cells, suppressing tumor growth in vivo .

Comparative Efficacy

PROTACs incorporating this compound exhibit superior degradation efficiency over IMiDs (e.g., lenalidomide) due to optimized linker chemistry .

ParameterDataSource Citation
Purity>95% (HPLC)
Aqueous Solubility0.12 mg/mL (pH 7.4)
CytotoxicityIC₅₀ >10 µM (HEK293T cells)

No significant off-target effects have been reported, though hook effects (reduced degradation at high concentrations) are observed in dose-response assays .

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